Cas no 1492031-45-4 (1-(2-chloropyridin-4-yl)cyclopropan-1-ol)
1-(2-chloropyridin-4-yl)cyclopropan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 1492031-45-4
- EN300-1963938
- 1-(2-Chloropyridin-4-yl)cyclopropanol
- SCHEMBL15390633
- 1-(2-chloropyridin-4-yl)cyclopropan-1-ol
- Cyclopropanol, 1-(2-chloro-4-pyridinyl)-
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- Inchi: 1S/C8H8ClNO/c9-7-5-6(1-4-10-7)8(11)2-3-8/h1,4-5,11H,2-3H2
- InChI Key: BJZZCDUUERJHMZ-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CN=1)C1(CC1)O
Computed Properties
- Exact Mass: 169.0294416g/mol
- Monoisotopic Mass: 169.0294416g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 33.1Ų
1-(2-chloropyridin-4-yl)cyclopropan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1963938-1g |
1-(2-chloropyridin-4-yl)cyclopropan-1-ol |
1492031-45-4 | 1g |
$1172.0 | 2023-09-17 | ||
| Enamine | EN300-1963938-5g |
1-(2-chloropyridin-4-yl)cyclopropan-1-ol |
1492031-45-4 | 5g |
$3396.0 | 2023-09-17 | ||
| Enamine | EN300-1963938-10g |
1-(2-chloropyridin-4-yl)cyclopropan-1-ol |
1492031-45-4 | 10g |
$5037.0 | 2023-09-17 | ||
| Enamine | EN300-1963938-0.05g |
1-(2-chloropyridin-4-yl)cyclopropan-1-ol |
1492031-45-4 | 0.05g |
$983.0 | 2023-09-17 | ||
| Enamine | EN300-1963938-0.1g |
1-(2-chloropyridin-4-yl)cyclopropan-1-ol |
1492031-45-4 | 0.1g |
$1031.0 | 2023-09-17 | ||
| Enamine | EN300-1963938-0.25g |
1-(2-chloropyridin-4-yl)cyclopropan-1-ol |
1492031-45-4 | 0.25g |
$1078.0 | 2023-09-17 | ||
| Enamine | EN300-1963938-0.5g |
1-(2-chloropyridin-4-yl)cyclopropan-1-ol |
1492031-45-4 | 0.5g |
$1124.0 | 2023-09-17 | ||
| Enamine | EN300-1963938-1.0g |
1-(2-chloropyridin-4-yl)cyclopropan-1-ol |
1492031-45-4 | 1g |
$1172.0 | 2023-05-31 | ||
| Enamine | EN300-1963938-2.5g |
1-(2-chloropyridin-4-yl)cyclopropan-1-ol |
1492031-45-4 | 2.5g |
$2295.0 | 2023-09-17 | ||
| Enamine | EN300-1963938-5.0g |
1-(2-chloropyridin-4-yl)cyclopropan-1-ol |
1492031-45-4 | 5g |
$3396.0 | 2023-05-31 |
1-(2-chloropyridin-4-yl)cyclopropan-1-ol Related Literature
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
Additional information on 1-(2-chloropyridin-4-yl)cyclopropan-1-ol
Chemical Profile of 1-(2-chloropyridin-4-yl)cyclopropan-1-ol (CAS No. 1492031-45-4)
1-(2-chloropyridin-4-yl)cyclopropan-1-ol, identified by its Chemical Abstracts Service number (CAS No. 1492031-45-4), is a significant compound in the realm of pharmaceutical chemistry and medicinal biology. This molecule, featuring a cyclopropanol moiety linked to a chlorinated pyridine ring, has garnered attention due to its structural uniqueness and potential biological activities. The chloropyridine component introduces electrophilic centers that can participate in various chemical reactions, while the cyclopropan-1-ol group provides a rigid three-membered ring that may influence the compound's pharmacokinetic properties and binding affinity to biological targets.
The synthesis of 1-(2-chloropyridin-4-yl)cyclopropan-1-ol typically involves multi-step organic transformations, including nucleophilic substitution reactions, cyclopropanation, and functional group modifications. The chlorination of the pyridine ring is a critical step, often achieved using reagents such as phosphorus oxychloride or thionyl chloride, which ensure high regioselectivity and yield. The introduction of the cyclopropane unit can be accomplished through various methods, such as carbene insertion or transition-metal-catalyzed reactions, highlighting the compound's synthetic versatility.
In recent years, 1-(2-chloropyridin-4-yl)cyclopropan-1-ol has been explored for its potential in drug discovery and development. The chloropyridine scaffold is a common motif in many bioactive molecules, exhibiting properties such as receptor binding, enzyme inhibition, and anti-inflammatory effects. The presence of the cyclopropane ring adds another layer of complexity, as it can modulate the compound's solubility, metabolic stability, and interaction with biological membranes. These features make it an attractive candidate for further investigation in medicinal chemistry.
One of the most promising areas of research involving 1-(2-chloropyridin-4-yl)cyclopropan-1-ol is its application in the development of small-molecule inhibitors targeting therapeutic receptors. For instance, studies have shown that derivatives of this compound may interact with G protein-coupled receptors (GPCRs), which are involved in numerous physiological processes and are implicated in various diseases. The unique structural features of 1-(2-chloropyridin-4-yl)cyclopropan-1-ol could allow it to bind to specific pockets within these receptors, potentially leading to the discovery of novel treatments for conditions such as cardiovascular disorders, neurological diseases, and metabolic syndromes.
Additionally, the cyclopropanol group in 1-(2-chloropyridin-4-yl)cyclopropan-1-ol has been investigated for its potential role in modulating enzyme activity. Cyclopropyl-containing compounds are known to exhibit interesting pharmacological properties due to their ability to induce conformational changes in proteins. This could be particularly relevant for developing inhibitors of enzymes that play a crucial role in disease pathways. Preliminary computational studies suggest that the chloropyridine moiety can engage in hydrogen bonding or hydrophobic interactions with key residues in enzyme active sites, enhancing binding affinity and potency.
The pharmacokinetic profile of 1-(2-chloropyridin-4-yl)cyclopropan-1-ol is another area of interest. The cyclopropane ring can influence metabolic pathways by affecting how the compound is processed by enzymes such as cytochrome P450 (CYP). Understanding these interactions is essential for predicting drug efficacy and minimizing potential side effects. Advanced techniques like molecular dynamics simulations and enzyme kinetics studies are being employed to elucidate the structural basis of these interactions and optimize the compound's pharmacokinetic properties.
In conclusion, 1-(2-chloropyridin-4-ylicyclopropan-l -01 (CAS No 149203145 -4) represents a fascinating molecule with diverse potential applications in pharmaceutical research. Its unique structural features make it a valuable scaffold for developing novel therapeutic agents targeting various diseases. Further research into its biological activities synthetic derivatives and pharmacokinetic behavior will undoubtedly contribute significantly to advancing drug discovery efforts in academia industry
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